molecular formula C9H20O2Si B11907089 2-(Trimethylsilyl)ethyl butyrate

2-(Trimethylsilyl)ethyl butyrate

Cat. No.: B11907089
M. Wt: 188.34 g/mol
InChI Key: NBWCCQDEMBBJNN-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl butyrate is a silicon-containing ester synthesized via a reaction between butyric acid and 2-(trimethylsilyl)ethanol. The synthesis involves coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂), followed by purification through filtration and solvent evaporation . The compound is characterized by its trimethylsilyl group, which imparts unique steric and electronic properties, making it valuable in organic synthesis—particularly as a protecting group or intermediate in multi-step reactions. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

2-trimethylsilylethyl butanoate

InChI

InChI=1S/C9H20O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h5-8H2,1-4H3

InChI Key

NBWCCQDEMBBJNN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl butyrate can be synthesized through the esterification of 2-(trimethylsilyl)ethanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Reaction Mechanism

The esterification proceeds via a β-silyl carbocation intermediate , as evidenced by deuterium-labeling experiments:

  • Proton Transfer : Butyric acid protonates the imidate 2 , forming 20 .

  • Carbocation Formation : Cleavage of trichloroacetamide generates a β-silyl carbocation (21 ), stabilized by hyperconjugation from the Si–C bond . Computational studies confirm its structure as a bridged silyl cation (22 ) .

  • Nucleophilic Attack : The carboxylate attacks the carbocation, yielding TMSE butyrate .

Mechanistic Evidence :

  • Deuterated imidate 2-d₂ produces two isotopomers (26 and 27 ) in equal amounts, confirming carbocation symmetry .

Substrate Scope and Yields

The reaction accommodates diverse carboxylic acids, though yields vary with substrate electronic and steric effects:

SubstrateYield (%)Notes
3-Nitrobenzoic acid81Baseline case; clean isolation
Cinnamic acid (Z isomer)75No alkene isomerization observed
4-Methoxybenzoic acid78Optimized at 100°C for 29 h
Indole-3-acetic acid38 → 78Yield improved by lowering temperature
Stearic acid44Volatile product; isolation challenges

Limitations :

  • Steric hindrance : Bulky substrates (e.g., ortho-substituted aromatics) reduce yields .

  • Side reactions : Indoles may undergo alkylation with excess imidate .

Comparative Reactivity

TMSE butyrate synthesis contrasts with traditional esterification methods:

MethodCatalystConditionsYield Range (%)
TMSE Imidate (this work)NoneRefluxing toluene38–81
Lipase-CatalyzedCALA/CALB-MNPHeptane, 45°C92–96
Acid-Catalyzed (e.g., H₂SO₄)Strong acidReflux50-85

Key Insight : The TMSE imidate method avoids enzymatic or acidic conditions, making it suitable for acid-sensitive substrates .

Stability and Decomposition

  • TMSE butyrate is stable under neutral conditions but decomposes in the presence of mild acids (e.g., silica gel, wet CDCl₃) .

  • Stability is attributed to the electron-donating trimethylsilyl group, which mitigates electrophilic attack .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(Trimethylsilyl)ethyl butyrate is primarily used as a protecting group for carboxylic acids and alcohols. Its stability allows for selective reactions to occur at other functional groups within a molecule. The trimethylsilyl group can be removed under mild conditions, facilitating further synthetic steps.

Biology

The compound plays a significant role in the synthesis of biologically active molecules . For instance, it is utilized in the development of prodrugs that require controlled release of active ingredients. This application is crucial in designing drugs with improved bioavailability and therapeutic efficacy.

Medicine

In medicinal chemistry, this compound has been explored for its potential in pharmaceutical development . Its ability to act as a prodrug enhances the therapeutic profile of various compounds by modifying their solubility and stability.

Industry

The compound finds applications in the production of specialty chemicals and materials such as polymers and resins. Its unique properties make it suitable for enhancing the performance characteristics of various industrial products.

Anticancer Activity

A study examined the anticancer potential of various esters, including this compound, against breast cancer cells. While some inhibition was observed, it did not surpass that of leading anticancer agents, indicating its limited efficacy in this area.

Enzyme Activity

Research focused on synthesizing ethyl butyrate using immobilized lipases highlighted how enzyme activity can influence synthesis efficiency and biological activity. Although not directly related to this compound, the findings underscore the importance of enzymatic processes in enhancing the utility of related esters .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic applications. Parameters such as clearance rate, volume of distribution, and half-life are critical for determining optimal dosing regimens. Related compounds have shown rapid absorption and moderate half-lives, suggesting further studies are needed to optimize its use in clinical settings .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl butyrate primarily involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The protecting group can be removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Butyrate
  • Structure : A simple ester (C₆H₁₂O₂) lacking the trimethylsilyl group.
  • Properties: Boiling point: 120–121°C; soluble in organic solvents (e.g., alcohols, ethers) but poorly in water. Known for its fruity pineapple-like odor, widely used in flavoring and fragrances .
  • Reactivity : Prone to hydrolysis under acidic or basic conditions.
  • Applications : Food additives, perfumes, and solvent formulations .
2-(Trimethylsilylmethyl)allyl Acetate
  • Structure : Combines a trimethylsilyl group with an allyl acetate moiety (C₉H₁₆O₂Si).
  • Properties : Molecular weight: ~184.09 g/mol. The allyl group enhances reactivity in polymerization or cycloaddition reactions.
  • Applications: Used in research for synthesizing functionalized polymers or as a monomer precursor .
Ethyl 2-Methylbutyrate
  • Structure : Branched ester (C₇H₁₄O₂) with a 2-methyl substituent on the butyrate chain.
  • Properties: Lower boiling point than linear esters due to reduced molecular symmetry. Exhibits fruity aroma variations (e.g., apple-like notes).
  • Applications : Specialty flavors and fragrances requiring nuanced odor profiles .

Silylated Derivatives in Heterocyclic Chemistry

Compounds like 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran (15) and methyl 2-{1-(trimethylsilyl)ethyl}furan-3-carboxylate (23) () highlight the role of silyl groups in stabilizing reactive intermediates. These derivatives are often used in Diels-Alder reactions or as steric shields to direct regioselectivity in heterocyclic syntheses .

Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-(Trimethylsilyl)ethyl butyrate C₉H₂₀O₂Si 188.09 N/A* Organic solvents Organic synthesis intermediates
Ethyl Butyrate C₆H₁₂O₂ 116.16 120–121 Alcohols, ethers Food flavoring, perfumes
2-(Trimethylsilylmethyl)allyl acetate C₉H₁₆O₂Si 184.09 N/A* Polar aprotic solvents Polymer research
Ethyl 2-Methylbutyrate C₇H₁₄O₂ 130.18 ~110–115* Organic solvents Specialty fragrances

Reactivity and Stability

  • Hydrolysis Resistance: The trimethylsilyl group in this compound confers resistance to hydrolysis compared to non-silylated esters like ethyl butyrate, which degrade readily in acidic/basic environments .
  • Steric Effects : The bulky silyl group hinders nucleophilic attacks, making the compound useful in protecting alcohol or carboxyl groups during multi-step syntheses .

Biological Activity

2-(Trimethylsilyl)ethyl butyrate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biotechnology. This article reviews the synthesis, biological evaluation, and potential applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through esterification reactions involving 2-trimethylsilylethanol and butyric acid. The use of 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a reagent has been reported to facilitate this process without the need for exogenous promoters or catalysts, leading to high yields .

Biological Evaluation

Research has demonstrated that esters, including this compound, exhibit various biological activities. One notable study evaluated the anticancer properties of several esters on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). Although these compounds showed some growth suppression in cancer cells, they were less potent compared to established anticancer agents like tamoxifen .

Table 1: Biological Activity of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationGrowth Inhibition (%)Comparison with Controls
MCF-710 µM25%Less potent than tamoxifen
SK-BR-310 µM20%Less potent than olaparib
MDA-MB-23110 µM15%Less potent than previous leads

The mechanism by which this compound exerts its biological effects may involve interactions with cellular membranes and modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the trimethylsilyl group is thought to enhance membrane permeability, potentially increasing the bioavailability of the active compound .

Case Studies

  • Anticancer Activity : In a controlled study, various esters were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that while some inhibition was observed with this compound, it did not surpass the efficacy of leading anticancer agents .
  • Enzyme Activity : Another investigation focused on the synthesis of ethyl butyrate using immobilized lipases. Ethyl butyrate is structurally related and shares similar properties with this compound. The study highlighted how enzyme activity can influence the synthesis efficiency and biological activity of related esters .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Following administration, parameters such as clearance rate, volume of distribution, and half-life are crucial for evaluating potential therapeutic applications. For instance, in studies involving related compounds, rapid absorption and moderate half-lives were noted, suggesting a need for further investigation into dosing regimens .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(trimethylsilyl)ethyl butyrate, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2). Key steps include:

  • Activation of the carboxylic acid (e.g., butyric acid) with DCC.
  • Nucleophilic catalysis by DMAP to facilitate esterification with 2-(trimethylsilyl)ethanol.
  • Post-reaction purification via filtration, washing, and concentration . Yield optimization requires strict anhydrous conditions and stoichiometric control of reagents. Contamination by water or excess base can lead to hydrolysis or side reactions.

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies characteristic signals:
  • Trimethylsilyl (TMS) protons at δ ~0.1 ppm (singlet).
  • Ethyl ester backbone (δ 1.2–1.4 ppm for CH2 groups, δ 4.1–4.3 ppm for OCH2).
    • HRMS (ESI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
    • GC-MS : Useful for detecting volatile impurities (e.g., unreacted butyric acid) via fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in airtight containers under inert gas (N2 or Ar) at temperatures ≤–20°C to prevent hydrolysis.
  • Avoid prolonged exposure to moisture or acidic/basic environments, which can cleave the TMS group .

Advanced Research Questions

Q. What mechanistic role does this compound play in β-ketoester synthesis, and how does its reactivity compare to other silyl-protected reagents?

In β-ketoester formation (e.g., compound 48 in ), the TMS group acts as a transient protecting moiety during lithiation or enolate generation. Its steric bulk and electron-donating properties stabilize intermediates, enabling regioselective alkylation. Compared to tert-butyldimethylsilyl (TBS) groups, TMS is less stable under acidic conditions but offers faster deprotection kinetics in basic media .

Q. How do solvent polarity and temperature affect the stability of this compound during multi-step syntheses?

  • Polar aprotic solvents (e.g., THF) : Enhance solubility but may accelerate silyl group hydrolysis if traces of water are present.
  • Non-polar solvents (e.g., hexane) : Reduce reactivity but improve shelf life.
  • Temperature : Reactions above 40°C risk TMS cleavage; kinetic studies suggest optimal stability at 0–25°C .

Q. What contradictions exist in reported synthetic protocols, and how can researchers resolve discrepancies in yield or purity?

Discrepancies often arise from:

  • Catalyst loading : Excess DMAP (≥10 mol%) can lead to side reactions (e.g., acylation of the catalyst).
  • Workup methods : Incomplete removal of DCU (dicyclohexylurea) may contaminate the product. Mitigation strategies include:
  • Titrating DMAP (5–7 mol%).
  • Using flash chromatography with gradients (e.g., hexane:EtOAc) for purification .

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